molecular formula C23H22FN5O2 B11302964 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B11302964
M. Wt: 419.5 g/mol
InChI Key: LAOFTYFOPHYMQH-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine features a complex structure integrating multiple pharmacophoric motifs:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability, commonly observed in bioactive molecules targeting CNS or receptor-mediated pathways .
  • Methoxy-substituted benzylamine core: The 3-methoxy-4-substituted benzyl moiety may influence electronic properties and binding interactions, as seen in analogs like N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine .
  • 1-Phenyl-1H-tetrazol-5-yloxy linker: Tetrazole rings are bioisosteres for carboxylic acids, improving bioavailability and resistance to enzymatic degradation. This motif is critical in angiotensin II receptor antagonists (e.g., N-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine) and kinase inhibitors .

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, Ugi-Zhu, or Mitsunobu protocols for tetrazole coupling, as exemplified in hybrid heterocyclic systems .

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C23H22FN5O2/c1-30-22-15-18(16-25-14-13-17-7-10-19(24)11-8-17)9-12-21(22)31-23-26-27-28-29(23)20-5-3-2-4-6-20/h2-12,15,25H,13-14,16H2,1H3

InChI Key

LAOFTYFOPHYMQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced tetrazole derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated and tetrazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

Medicinally, 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetrazole moiety can mimic carboxylate groups, potentially interacting with metal ions or hydrogen-bonding sites. The methoxy group may further modulate the compound’s pharmacokinetic properties by affecting its solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl-Ethanamine Backbones

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 4-Fluorophenyl, tetrazole-oxybenzyl, methoxy ~447.5 Potential CNS/kinase modulation
N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine 2,3-Dimethoxybenzyl, 4-fluorophenyl ~345.4 Analgesic/neurotransmitter activity
2-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine Pyridinylmethyl, 4-fluorophenyl ~270.3 Serotonergic receptor interaction
N-(4-(4-Chlorophenylsulfonyl)benzyl)-2-(2,4-difluorophenyl)hydrazinecarbothioamide Difluorophenyl, sulfonylbenzyl, thiourea ~481.0 Antifungal/antimicrobial activity

Key Observations :

  • Fluorine Substitution : Fluorine at the para position (as in the target compound) improves metabolic stability compared to ortho or meta isomers .
  • Tetrazole vs. Triazole : The tetrazole group in the target compound offers superior hydrogen-bonding capacity compared to 1,2,4-triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones), which exhibit tautomerism affecting solubility .

Tetrazole-Containing Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Applications Reference
Target Compound Tetrazole-oxybenzyl, methoxy ~447.5 Hypothesized kinase/E6 oncoprotein inhibition
N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine (Diovan®) Biphenyltetrazole, valine ester ~521.6 Angiotensin II receptor antagonist
2-((4-Fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one Tetrazole-thioether, pyrimidinone ~410.4 E6/p53 interaction in cervical cancer

Key Observations :

  • Linker Flexibility : The tetrazole-oxybenzyl group in the target compound provides spatial flexibility for receptor binding, contrasting with rigid biphenyltetrazole systems (e.g., Diovan®) .

Biological Activity

The compound 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a novel synthetic molecule with potential therapeutic applications. Its unique structure, incorporating a fluorophenyl group, a methoxy group, and a tetrazole moiety, suggests diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN5O2C_{23}H_{22}FN_5O_2, with a molecular weight of 419.5 g/mol. The IUPAC name is 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine. The structural features that may contribute to its biological activity include:

Property Value
Molecular FormulaC23H22FN5O2
Molecular Weight419.5 g/mol
IUPAC Name2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
InChI KeyLAOFTYFOPHYMQH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The following mechanisms have been proposed:

  • Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions.
  • Mimicking Carboxylate Groups : The tetrazole moiety can mimic carboxylate groups, facilitating interactions with metal ions or hydrogen-bonding sites.
  • Modulation of Pharmacokinetics : The methoxy group may influence solubility and metabolic stability, affecting the compound's bioavailability and efficacy.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antitumor Activity

Studies have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of the tetrazole ring has been linked to enhanced antitumor properties due to its ability to interfere with cellular signaling pathways involved in tumor growth.

Anticonvulsant Properties

The structure of the compound suggests potential anticonvulsant activity. Similar compounds have demonstrated effectiveness in reducing seizure activity in animal models, indicating that this compound could be explored for treating epilepsy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine.

  • Study on Antitumor Effects :
    • A study examined a series of tetrazole-containing compounds and found that those with a phenyl substituent exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that our compound may have similar efficacy .
  • Anticonvulsant Activity Research :
    • Research on related structures indicated that modifications in the phenolic or methoxy groups significantly influenced anticonvulsant activity, warranting further investigation into our compound's potential .
  • Mechanistic Studies :
    • Molecular dynamics simulations have shown that similar compounds interact with target proteins primarily through hydrophobic contacts, suggesting a need for further exploration of binding affinities for our compound .

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